Brevetoxin pbtx-9

Sodium channel pharmacology Brevetoxin efficacy Partial agonist

Brevetoxin PbTx-9 (CAS 142353-09-1; molecular weight 899.12 g/mol) is a cyclic polyether neurotoxin produced by the marine dinoflagellate Karenia brevis that binds to neurotoxin site 5 on the voltage‑gated sodium channel (VGSC). Unlike the more abundant PbTx‑2, PbTx‑9 bears a reduced terminal aldehyde side‑chain (R = –CH₂CH(CH₃)CH₂OH) that lowers its intrinsic efficacy as a channel activator.

Molecular Formula C50H74O14
Molecular Weight 899.12 g/mol
Cat. No. B1149859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevetoxin pbtx-9
Molecular FormulaC50H74O14
Molecular Weight899.12 g/mol
Structural Identifiers
SMILESCC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C
InChIInChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3/b10-9-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevetoxin PbTx-9: A Reduced Polyether Sodium-Channel Probe for Differentiated Neurotoxicity Studies and Immunochemical Detection


Brevetoxin PbTx-9 (CAS 142353-09-1; molecular weight 899.12 g/mol) is a cyclic polyether neurotoxin produced by the marine dinoflagellate Karenia brevis that binds to neurotoxin site 5 on the voltage‑gated sodium channel (VGSC) [1]. Unlike the more abundant PbTx‑2, PbTx‑9 bears a reduced terminal aldehyde side‑chain (R = –CH₂CH(CH₃)CH₂OH) that lowers its intrinsic efficacy as a channel activator [2]. PbTx‑9 is distinguished from several other brevetoxin congeners by its use as a tritiated radioligand in competitive binding and photoaffinity‑labeling studies [3], and it is a key reduced metabolite employed by the cytochrome P450 system during Phase I detoxification of PbTx‑2 in mammals [4]. These properties position PbTx‑9 as a unique tool compound for research programs that require a low‑efficacy, metabolically relevant brevetoxin congener with well‑characterized immunochemical cross‑reactivity.

Why Brevetoxin PbTx-9 Cannot Be Replaced by PbTx-2, PbTx-3, or PbTx-6 Without Altering Experimental Endpoints


Although brevetoxins PbTx‑2, PbTx‑3, PbTx‑6, and PbTx‑9 all target the same VGSC site 5, they exhibit rank‑order differences in cytotoxicity, intrinsic channel‑activation efficacy, immunochemical cross‑reactivity, and metabolic origin that preclude simple interchange in binding or toxicological assays [1]. For example, PbTx‑9 is a reduced metabolite of PbTx‑2 generated by CYP‑mediated aldehyde reduction, whereas PbTx‑3 arises from oxidation of the same terminal aldehyde, leading to divergent biological fates in mammalian systems [2]. In Jurkat T‑cell proliferation assays, substituting PbTx‑9 for PbTx‑2 would substantially underestimate cytotoxicity [3], while in sodium‑channel radioligand‑binding studies, the partial‑agonist character of PbTx‑9—as opposed to the full‑agonist character of PbTx‑1—directly influences the maximum attainable signal [4]. These quantitative disparities mean that a researcher or industrial user must validate their choice of congener against the specific endpoint of interest.

Head‑to‑Head Quantitative Evidence: PbTx‑9 vs. PbTx‑1, PbTx‑2, PbTx‑3, and PbTx‑6


PbTx‑9 Is a Partial Agonist at VGSC Site 5, Unlike the Full Agonist PbTx‑1

In rat cerebellar granule neurons (CGN) loaded with the Ca²⁺ indicator fluo‑3, PbTx‑1 behaved as a full agonist at neurotoxin site 5, while PbTx‑9 and other derivatives functioned as partial agonists [1]. In a separate [³H]batrachotoxin‑binding assay, PbTx‑9 caused only a small increase in radioligand binding relative to more toxic congeners, consistent with its lower intrinsic efficacy [1].

Sodium channel pharmacology Brevetoxin efficacy Partial agonist

PbTx‑9 Is the Least Cytotoxic Brevetoxin in Jurkat Cell Proliferation Assays

In a side‑by‑side dose‑response study (10⁻⁴–10⁻¹² M) on Jurkat E6‑1 cells, PbTx‑2 exhibited the highest cytotoxicity, followed by PbTx‑6, PbTx‑3, and finally PbTx‑9 as the least potent congener [1]. The rank order was PbTx‑2 > PbTx‑6 > PbTx‑3 > PbTx‑9, and PbTx‑9 did not cause significant DNA damage at its IC₅₀ concentration, unlike PbTx‑2, PbTx‑3, and PbTx‑6 [1].

Brevetoxin cytotoxicity Jurkat E6‑1 cells IC₅₀ ranking

PbTx‑9 Lacks the 208 nm UV Absorption of PbTx‑2, Enabling Specific Spectroscopic Discrimination

Both PbTx‑9 and PbTx‑2 exhibit absorption maxima at 194 nm (ε ≈ 18,000 L mol⁻¹ cm⁻¹) and at 239 nm (ε ≈ 2,800 L mol⁻¹ cm⁻¹) owing to the lactone conjugated double bonds [1]. However, PbTx‑2 uniquely absorbs at 208 nm because of the aldehyde function on its K‑ring side‑chain; this band is completely absent in PbTx‑9, which carries a reduced alcohol side‑chain instead [1].

UV‑Vis spectroscopy Brevetoxin fingerprinting Lactone chromophore

PbTx‑9 Is a CYP‑Mediated Reduced Metabolite of PbTx‑2, Not an Oxidative Product Like PbTx‑3

Incubation of PbTx‑2 with human liver microsomes or recombinant CYP3A4 generates PbTx‑9 as a reduced metabolite, whereas the same system yields PbTx‑3 as an oxidized product [1]. This bifurcation in metabolic fate implies that PbTx‑9 represents a reductive detoxification pathway distinct from the oxidative route leading to PbTx‑3.

Brevetoxin metabolism Cytochrome P450 Human liver microsomes

PbTx‑9 Is Available as a Tritiated Probe for Site 5 Binding Studies

Four tritiated brevetoxin probes—PbTx‑3, PbTx‑9, PbTx‑7, and PbTx‑10—have been developed for quantitative sodium‑channel binding studies [1]. PbTx‑2 and PbTx‑1, despite being more abundant, are not among the radiolabeled probes commonly listed for site‑5 competitive displacement or photoaffinity labeling experiments [1].

Radioligand binding ³H‑brevetoxin probes Sodium‑channel site 5

PbTx‑9 Shows Distinct ELISA Cross‑Reactivity That Enables Differential Detection in Mixed Samples

A direct competitive ELISA based on a monoclonal antibody raised against PbTx‑2 displayed high cross‑reactivity (≥89%) with PbTx‑1, PbTx‑3, and PbTx‑9, but an alternative polyclonal‑antibody‑based ELISA showed 44.1% cross‑reactivity with PbTx‑9 compared with only 29.6% for PbTx‑2 [1][2]. This differential immunoreactivity allows laboratories to estimate relative congener concentrations in extracts containing multiple brevetoxins.

ELISA Brevetoxin detection Monoclonal antibody cross‑reactivity

When to Procure Brevetoxin PbTx‑9: Application Scenarios Anchored in Quantitative Evidence


Sodium‑Channel Partial‑Agonist Profiling in Neuronal Culture Models

Use PbTx‑9 as a sub‑maximal site‑5 activator when a full‑agonist response (as produced by PbTx‑1) would obscure graded pharmacological interventions [1]. The partial‑agonist character of PbTx‑9, demonstrated by its limited enhancement of [³H]batrachotoxin binding relative to full agonists, makes it an ideal tool for studies that require a moderate, tunable sodium‑channel stimulation without triggering maximal Ca²⁺ influx [1].

Low‑Toxicity Immune‑Cell Challenge in Brevetoxin Immunotoxicology

In Jurkat E6‑1 or primary immune‑cell assays, select PbTx‑9 when the research objective is to elicit sodium‑channel‑dependent signaling without overwhelming cytotoxicity. PbTx‑9 is the least cytotoxic congener among PbTx‑2, PbTx‑3, PbTx‑6, and itself, and it does not induce detectable DNA damage at its IC₅₀ concentration, unlike the other three analogs [2]. This makes it the preferred congener for studying brevetoxin‑induced gene‑expression changes or cytokine release at sub‑lethal doses.

Phase I Metabolism Studies of Brevetoxin: Reductive Pathway Analysis

Employ PbTx‑9 as a pre‑formed reduced metabolite analytical standard in in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes. PbTx‑9 is generated from PbTx‑2 by CYP‑catalyzed aldehyde reduction, representing a distinct branch of brevetoxin detoxification that is separate from the oxidative conversion to PbTx‑3 [3]. Procuring PbTx‑9 enables direct quantification of the reductive pathway without interference from the oxidative metabolites.

Radioligand‑Binding Assays for Sodium‑Channel Site‑5 Occupancy

In competitive displacement and saturation binding experiments conducted on rat brain synaptosomes, utilize tritiated PbTx‑9 as one of the four available site‑5 radioligands [4]. Unlike PbTx‑1 or PbTx‑2, which are not widely available as tritiated probes, ³H‑PbTx‑9 can be used to accurately determine Kd and Bmax values in native tissue preparations, providing robust data for pharmacological characterization of novel site‑5 ligands [4].

Quote Request

Request a Quote for Brevetoxin pbtx-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.